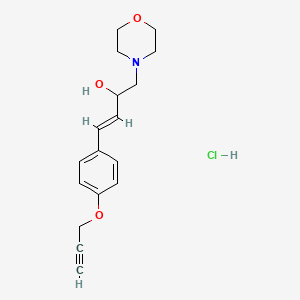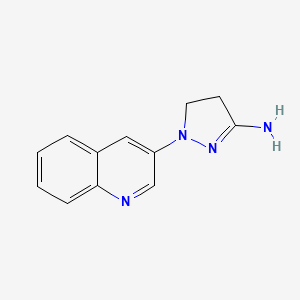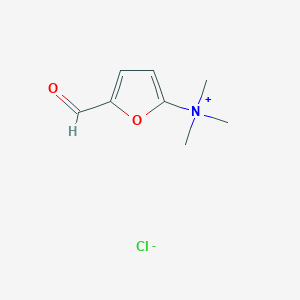![molecular formula C16H20Si2 B14426883 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole CAS No. 80073-04-7](/img/structure/B14426883.png)
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is a silicon-containing five-membered cyclic diene. This compound belongs to the class of siloles, which are known for their unique electronic properties and applications in various fields such as optoelectronics and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole typically involves the use of organosilicon chemistry techniques. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated siloles under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .
化学反应分析
Types of Reactions
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
科学研究应用
5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Employed in the development of biocompatible materials for cell imaging and biosensing.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
The mechanism of action of 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole is primarily based on its unique electronic properties. The compound exhibits aggregation-induced emission (AIE), where it fluoresces strongly in the aggregated state due to restricted intramolecular rotations. This property makes it highly effective in applications such as sensors and light-emitting devices .
相似化合物的比较
Similar Compounds
- 2,3,4,5-Tetraphenylsilole
- 1,1,2,3,4,5-Hexaphenylsilole
- 2,5-Difunctionalized Siloles
Uniqueness
Compared to other siloles, 5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole has a unique combination of methyl and trimethylsilyl groups, which enhances its electronic properties and makes it particularly suitable for applications in optoelectronics and materials science .
属性
CAS 编号 |
80073-04-7 |
|---|---|
分子式 |
C16H20Si2 |
分子量 |
268.50 g/mol |
IUPAC 名称 |
trimethyl-(5-methylbenzo[b][1]benzosilol-5-yl)silane |
InChI |
InChI=1S/C16H20Si2/c1-17(2,3)18(4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18/h5-12H,1-4H3 |
InChI 键 |
KYDKAYOCFULJKS-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C31)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
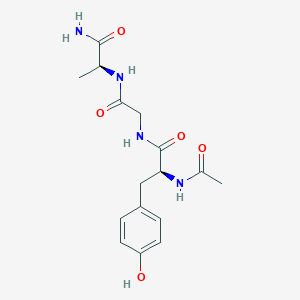
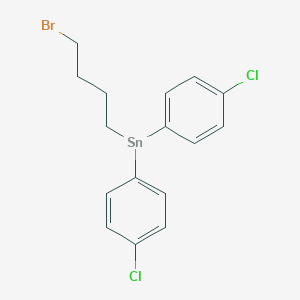
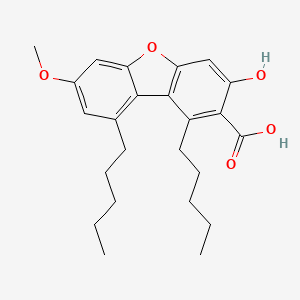
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
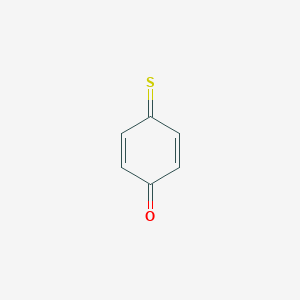
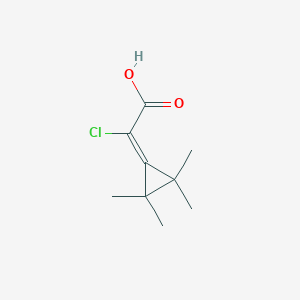
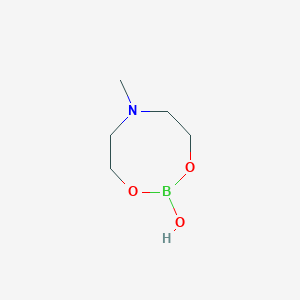
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)
